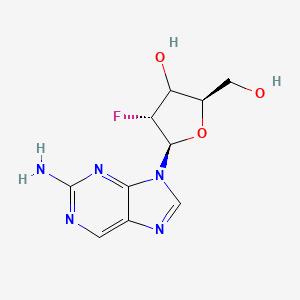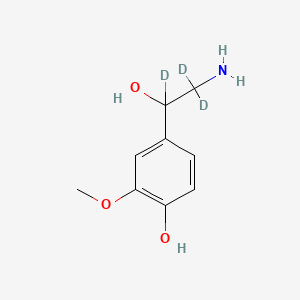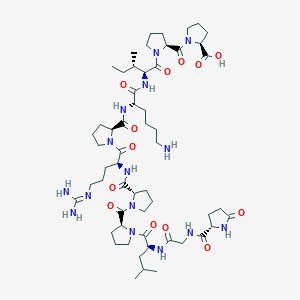
2-Amino-9-(2-deoxy-2-fluoro-|A-D-arabinofuranosyl)-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-9-(2-deoxy-2-fluoro-|A-D-arabinofuranosyl)-9H-purine is a synthetic nucleoside analog. It is structurally similar to naturally occurring nucleosides but contains modifications that enhance its stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-(2-deoxy-2-fluoro-|A-D-arabinofuranosyl)-9H-purine typically involves the following steps:
Glycosylation: The initial step involves the glycosylation of a purine base with a protected sugar derivative.
Deprotection: The protecting groups on the sugar moiety are removed under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring high purity and yield. Cleanroom conditions are maintained to prevent contamination, and high-performance liquid chromatography (HPLC) is used for purification.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-9-(2-deoxy-2-fluoro-|A-D-arabinofuranosyl)-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Amino-9-(2-deoxy-2-fluoro-|A-D-arabinofuranosyl)-9H-purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with enzymes and nucleic acids.
Medicine: It has potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-Amino-9-(2-deoxy-2-fluoro-|A-D-arabinofuranosyl)-9H-purine involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This results in the disruption of cellular processes and the inhibition of viral replication or cancer cell proliferation. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxy-2’-fluoro-|A-D-arabinofuranosyl)-adenine: Similar structure but different base.
2’-Deoxy-2’-fluoro-|A-D-arabinofuranosyl)-cytosine: Similar structure but different base.
2’-Deoxy-2’-fluoro-|A-D-arabinofuranosyl)-thymine: Similar structure but different base.
Uniqueness
2-Amino-9-(2-deoxy-2-fluoro-|A-D-arabinofuranosyl)-9H-purine is unique due to its specific base and sugar modifications, which enhance its stability and biological activity. Its fluorine substitution at the 2’ position of the sugar moiety provides increased resistance to enzymatic degradation, making it a valuable compound in therapeutic applications.
Eigenschaften
Molekularformel |
C10H12FN5O3 |
|---|---|
Molekulargewicht |
269.23 g/mol |
IUPAC-Name |
(2R,4R,5R)-5-(2-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12FN5O3/c11-6-7(18)5(2-17)19-9(6)16-3-14-4-1-13-10(12)15-8(4)16/h1,3,5-7,9,17-18H,2H2,(H2,12,13,15)/t5-,6-,7?,9-/m1/s1 |
InChI-Schlüssel |
REZWVJHKIBWHOX-PQLACBALSA-N |
Isomerische SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)[C@H]3[C@@H](C([C@H](O3)CO)O)F |
Kanonische SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2,2-Trifluoro-1-[3-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol](/img/structure/B12397326.png)








![2-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-6-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-1H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B12397365.png)


